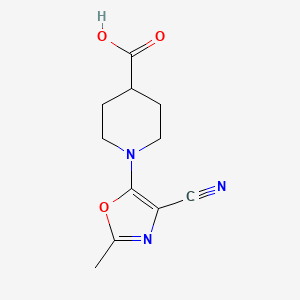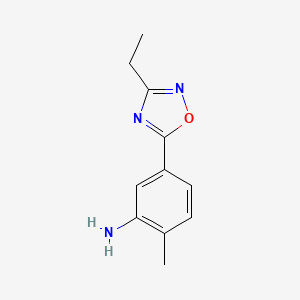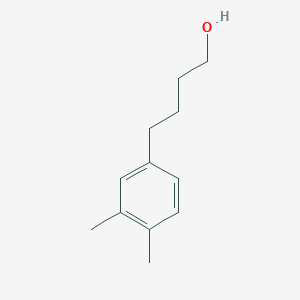
N-cyclopentyl-4-fluoroaniline
Overview
Description
Synthesis Analysis
The synthesis of 4-fluoroanilines, which includes N-cyclopentyl-4-fluoroaniline, can be achieved through various methods. One common method is the hydrogenation of 4-nitrofluorobenzene . N-Alkyl- and N,N-dialkyl-4-fluoroanilines can be obtained by acylation of 4-fluoroaniline followed by reduction of the 4-fluoroanilide .Physical and Chemical Properties Analysis
This compound is a white or off-white solid. It is insoluble in water but soluble in most organic solvents. More specific physical and chemical properties such as melting point, boiling point, and density would require additional resources or experimental data for accurate determination.Scientific Research Applications
Optical Imaging and Drug Delivery
Research in optical imaging and drug delivery has explored the reactivity and modification of cyanine dyes, which are useful for fluorescence-based applications. Cyanine dyes, such as heptamethine cyanines, have been studied for their light-harvesting capabilities and their potential in imaging and drug delivery systems. Modifications to these dyes have led to improved properties, such as resistance to thiol modification and enhanced quantum yields, which are critical for in vivo imaging applications (Gorka, Nani, & Schnermann, 2018).
Bioactivation of Fluoroanilines
The bioactivation of fluoroanilines, including 4-fluoroaniline derivatives, has been a subject of study, particularly focusing on their metabolism and the formation of reactive benzoquinoneimines. This research is crucial for understanding the metabolic pathways and potential toxicities associated with fluoroaniline compounds. Such studies shed light on the cytochrome P-450 dependent monooxygenation processes and the formation of primary metabolites, which have implications for the safety and application of fluoroaniline derivatives in medicinal chemistry (Rietjens & Vervoort, 1991).
Fluorescent Probe Development
The development of near-infrared (NIR) fluorescent probes for biological imaging is an active area of research. Such probes, based on heptamethine cyanine dyes, have been designed for selective detection of biomolecules in live cells and in vivo, highlighting the importance of fluorophores in biomedical research. This work involves the synthesis and application of fluorophores that respond to specific biological stimuli, providing insights into cellular processes and potential diagnostic applications (Yin et al., 2015).
Safety and Hazards
Safety data sheets indicate that 4-fluoroaniline, a related compound, is considered hazardous. It is combustible, harmful if swallowed, and can cause severe skin burns and eye damage . It may also cause respiratory irritation and damage to organs through prolonged or repeated exposure . Similar precautions should be taken when handling N-cyclopentyl-4-fluoroaniline.
Future Directions
Fluoroanilines, including N-cyclopentyl-4-fluoroaniline, have potential applications in various fields. They are commonly used as precursors in the synthesis of other compounds and have been evaluated for the production of ligands for homogeneous catalysis . Future research may explore these and other potential applications of this compound.
Properties
IUPAC Name |
N-cyclopentyl-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-9-5-7-11(8-6-9)13-10-3-1-2-4-10/h5-8,10,13H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEBOBYTZXVRIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-[(3-pyridinylmethyl)amino]propanoate](/img/structure/B1516988.png)
![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1516989.png)
![3-[(2-Methoxyethyl)amino]-N-methylpropanamide](/img/structure/B1516990.png)
![N-[4-(aminomethyl)phenyl]-4-butylcyclohexane-1-carboxamide](/img/structure/B1516991.png)
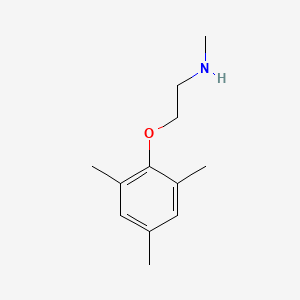
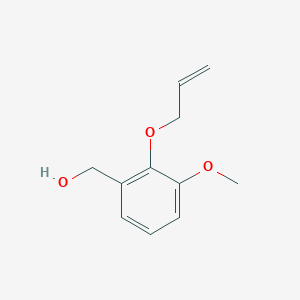
![[3-(3-Bromo-phenyl)-propyl]-methyl-amine](/img/structure/B1516994.png)

